molecular formula C19H21NO4S3 B2823741 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034502-22-0

4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2823741
CAS RN: 2034502-22-0
M. Wt: 423.56
InChI Key: NDZGTIUKVJURTL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various types of cancer.

Scientific Research Applications

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those related to zinc phthalocyanines, have shown significant potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II PDT mechanisms. Such properties suggest their potential as Type II photosensitizers in cancer treatment, highlighting the importance of sulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Sulfonamide compounds have also been investigated for their anticancer properties. Zhang et al. (2010) reported on the synthesis and anticancer properties of a novel sulfonamide compound, demonstrating its potential in inhibiting cancer cell growth. Although the study focuses on a different sulfonamide derivative, it underlines the broader relevance of sulfonamide compounds in cancer research, suggesting areas where 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide could be applied (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Enzyme Inhibition

Further, sulfonamide derivatives are notable for their enzyme inhibition capabilities, particularly against carbonic anhydrase (CA), which plays significant roles in physiological processes. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides that showed strong inhibition against human carbonic anhydrase isoforms, highlighting their potential in developing treatments for conditions where CA activity is implicated (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-3-24-16-9-8-15(12-14(16)2)27(22,23)20-13-19(21,17-6-4-10-25-17)18-7-5-11-26-18/h4-12,20-21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGTIUKVJURTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

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